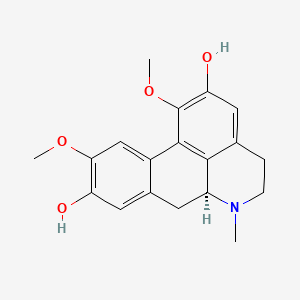
小檗碱
科学研究应用
化学: 博尔定的抗氧化特性使其成为研究自由基化学的宝贵化合物。
生物学: 已证明它可以调节各种生物途径,使其成为细胞生物学研究的关注对象。
作用机制
抗氧化活性: 博尔定是一种有效的自由基清除剂,可减少氧化应激并防止神经元损伤。
神经保护机制: 它抑制乙酰胆碱酯酶和丁酰胆碱酯酶的活性,阻断连接蛋白-43半通道,并减少 NF-κβ 介导的 interleukin 释放
生化分析
Biochemical Properties
Boldine plays a significant role in various biochemical reactions. It exhibits potent free radical scavenging activity, which helps reduce oxidative stress and prevent neuronal damage . Boldine interacts with several enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and connexin-43 hemichannels . These interactions contribute to its neuroprotective effects by inhibiting enzyme activity and blocking specific channels, thereby reducing neuronal damage and inflammation .
Cellular Effects
Boldine influences various cellular processes and functions. It has been shown to induce apoptosis in cancer cells, particularly breast cancer cells, by increasing membrane permeability and DNA fragmentation . Boldine also affects cell signaling pathways, such as the NF-κB pathway, by reducing the release of pro-inflammatory cytokines like interleukin . Additionally, boldine modulates gene expression and cellular metabolism, contributing to its anti-inflammatory and antioxidant effects .
Molecular Mechanism
At the molecular level, boldine exerts its effects through several mechanisms. It binds to and inhibits the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine . By inhibiting these enzymes, boldine enhances cholinergic signaling, which is beneficial in neurodegenerative conditions like Alzheimer’s disease . Boldine also blocks connexin-43 hemichannels and pannexin 1 channels, reducing neuronal damage and inflammation . Furthermore, boldine modulates the expression of genes involved in oxidative stress and inflammation, contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of boldine have been observed to change over time. Boldine has a low oral bioavailability and a short half-life, requiring regular dosage to maintain therapeutic levels . Studies have shown that boldine’s stability and degradation can impact its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that boldine can reduce oxidative stress and inflammation over extended periods, highlighting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of boldine vary with different dosages in animal models. At lower doses, boldine exhibits antioxidant and anti-inflammatory effects, while higher doses can lead to toxic or adverse effects . Studies have shown that boldine can induce apoptosis in cancer cells at higher concentrations, suggesting a threshold effect . The therapeutic window for boldine needs to be carefully determined to avoid potential toxicity .
Metabolic Pathways
Boldine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and inflammation. It modulates the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, reducing oxidative damage . Boldine also affects the levels of metabolites involved in inflammation, such as malondialdehyde and nitric oxide . These interactions contribute to its overall pharmacological effects and therapeutic potential .
Transport and Distribution
Boldine is efficiently absorbed and distributed throughout the body, including the central nervous system, due to its lipophilic properties . It interacts with transporters and binding proteins that facilitate its transport and accumulation in specific tissues . Boldine’s distribution within cells and tissues is crucial for its pharmacological activity, as it needs to reach target sites to exert its effects .
Subcellular Localization
Boldine’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Boldine’s localization within cells can influence its interactions with biomolecules and its overall pharmacological effects . Understanding the subcellular distribution of boldine is essential for optimizing its therapeutic potential .
准备方法
合成路线和反应条件: 博尔定可以通过各种化学路线合成。一种常见的方法是从智利博尔多树的叶片和树皮中提取。 提取过程通常涉及使用乙醇和乙醚等溶剂 .
工业生产方法: 博尔定的工业生产通常涉及从天然来源进行大规模提取。收获 Peumus boldus 的叶片和树皮,干燥,然后进行溶剂提取。 然后使用色谱等技术对粗提物进行纯化,以分离博尔定 .
化学反应分析
反应类型: 博尔定会经历多种类型的化学反应,包括氧化、还原和取代反应 .
常用试剂和条件:
氧化: 博尔定可以用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可以使用硼氢化钠等试剂进行。
取代: 取代反应通常涉及溴或氯等卤化剂
相似化合物的比较
博尔定属于阿朴啡生物碱类,与其他生物碱如毛茛碱和双心碱有相似之处 。 博尔定因其强大的抗氧化和神经保护特性而独一无二 .
类似化合物:
毛茛碱: 以其止咳和消炎特性而闻名。
双心碱: 表现出抗癌和抗炎作用
博尔定独特的药理活性组合使其成为科学研究和工业应用中备受关注的化合物。
属性
IUPAC Name |
(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJRNLRASBVRRX-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883394 | |
| Record name | 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476-70-0 | |
| Record name | (+)-Boldine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boldine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boldine--chloroform | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOLDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I91GE2769 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does boldine exert its antioxidant effects?
A1: Boldine acts as a potent free radical scavenger, effectively neutralizing reactive oxygen species (ROS) like superoxide anions, hydrogen peroxide, and hydroxyl radicals. [, , , ] This ability to counteract oxidative stress contributes to its protective effects against various diseases.
Q2: What is the role of boldine in modulating inflammation?
A2: Boldine exhibits anti-inflammatory properties by inhibiting key inflammatory pathways such as JAK2/STAT3 and NF-κB signaling. [, ] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6, mitigating inflammatory responses.
Q3: How does boldine affect neurotransmission?
A3: Research suggests that boldine can influence neurotransmission by modulating the expression of neurotransmission-related genes, such as Snap25, Grin2b, and Gap-43. [, ] This modulation is observed in spinal cord injury models and suggests potential neuroprotective properties.
Q4: What are the effects of boldine on vascular function?
A4: Boldine demonstrates endothelial protective effects by improving endothelium-dependent vasodilation. [, , ] This effect is attributed to its ability to increase nitric oxide (NO) bioavailability and reduce vascular ROS production via inhibition of NADPH oxidase.
Q5: How does boldine interact with adrenergic receptors?
A5: Boldine exhibits affinity for both α1- and α2-adrenergic receptor subtypes, acting as an antagonist. [, , , ] Its highest affinity is observed for the α1A-adrenoceptor subtype.
Q6: What is the impact of boldine on mitochondrial function?
A6: Boldine exhibits protective effects on mitochondrial function by preventing Aβ oligomer-induced mitochondrial dysfunction. [] It normalizes intracellular calcium levels, rescues the decrease in mitochondrial membrane potential, reduces mitochondrial ROS production, and attenuates the decrease in mitochondrial respiration.
Q7: What is the molecular formula and weight of boldine?
A7: Boldine (C19H21NO4) has a molecular weight of 327.37 g/mol.
Q8: Does boldine exhibit pH-dependent spectroscopic properties?
A8: Yes, boldine and its derivatives exhibit pH-dependent spectroscopic properties in their absorption and emission spectra. []
Q9: How do structural modifications of boldine impact its activity?
A10: The presence of the 2-hydroxy function in boldine significantly increases its selectivity and affinity for the α1A-adrenoceptor subtype. [] Halogenation at the C-3 position enhances affinity for D1 dopaminergic receptors over D2 receptors. [] N-benzylsecoboldine hydrochloride (BSB), a synthetic boldine derivative, demonstrates significantly enhanced telomerase inhibitory activity compared to boldine. []
Q10: What strategies can improve boldine's bioavailability?
A11: Boldine exhibits poor aqueous solubility, limiting its bioavailability. Formulation strategies such as phospholipid complexation (BOL-PC) can enhance its solubility, dissolution rate, and potentially improve its oral absorption. []
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of boldine?
A12: Following oral or intravenous administration in rats, boldine is rapidly absorbed and preferentially distributed to the liver. [, ] It undergoes significant metabolism, primarily through conjugation reactions, with biliary and renal clearance playing minor roles. [] The transporter protein Mrp2 significantly contributes to boldine elimination. []
Q12: What are the key findings from in vitro studies on boldine?
A13: Boldine exhibits cytotoxic effects on various cancer cell lines, including breast cancer and glioma cells. [, ] It induces apoptosis, disrupts mitochondrial membrane potential, and inhibits NF-κB activation. [] Additionally, boldine inhibits the growth of neural progenitor cells and glioblastoma cells. []
Q13: What is the evidence from animal models supporting boldine's therapeutic potential?
A14: In vivo studies demonstrate that boldine protects against various conditions: * Diabetic nephropathy: Reduces glycemia, blood pressure, oxidative stress, and renal damage markers in diabetic rats. [, ] * Hepatocellular carcinoma (HCC): Exhibits antiproliferative and pro-apoptotic effects in a rat model of HCC, reducing tumor biomarkers and liver enzyme levels. [, ] * Spinal cord injury (SCI): Improves locomotor function, spares white matter, and modulates glial activation in mice with contusion-induced SCI. [, , ] * Hypertension: Lowers systolic blood pressure, improves endothelial function, and reduces oxidative stress in spontaneously hypertensive rats. [, , ] * Periodontitis: Inhibits alveolar bone resorption and modulates the Th17/Treg imbalance in a ligature-induced periodontitis model. [] * Glioma: Significantly reduces tumor size in a rat model of glioma, indicating potential as an adjuvant therapy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


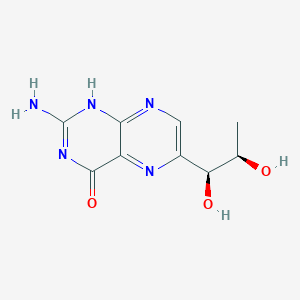
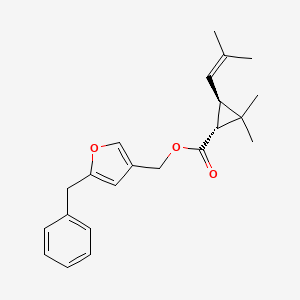
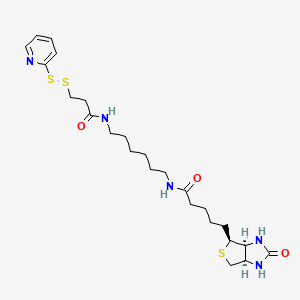
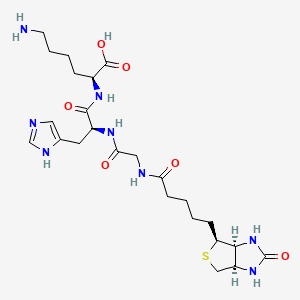
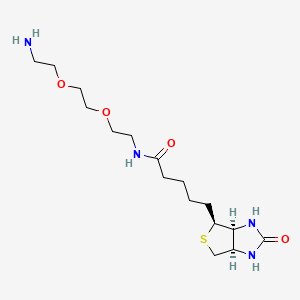

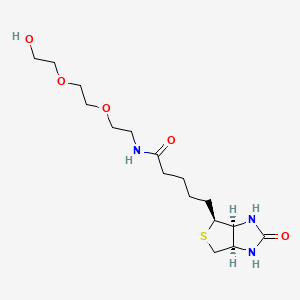

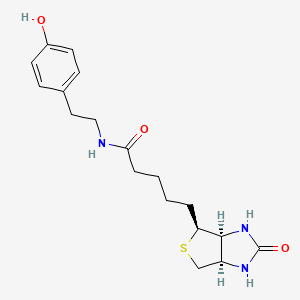

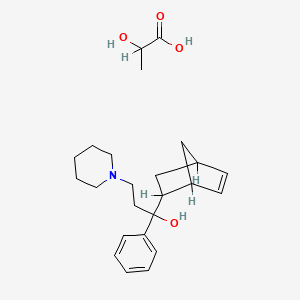
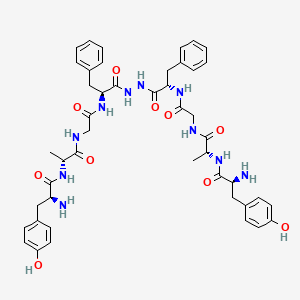

![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)
